molecular formula C11H26ClN B157765 Octyltrimethylammonium chloride CAS No. 10108-86-8

Octyltrimethylammonium chloride

Cat. No. B157765
CAS RN: 10108-86-8
M. Wt: 207.78 g/mol
InChI Key: AQZSPJRLCJSOED-UHFFFAOYSA-M
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Description

Octyltrimethylammonium chloride, also known as Trimethyloctylammonium chloride (TOMAC), is a cationic surfactant . It has a linear formula of CH3(CH2)7N(CH3)3(Cl) and a molecular weight of 207.78 . It is used as a phase transfer catalyst and is widely used as a lysing reagent in pharmaceutical and clinical diagnostic kits . It’s also used as an emulsifier, germicide and disinfectant, antistatic agent, etc., in the biotechnology industry and electronics field .


Synthesis Analysis

TOMAC has been used in the synthesis of FER zeolite nanosheets (named SCM-37) by using octyltrimethylammonium chloride (OTMAC) and 4-dimethylaminopyridine (4-DMAP) as dual organic templates . The effects of synthesis parameters, including the initial molar ratio of SiO2/Al2O3, crystallization temperature, and time were investigated .


Molecular Structure Analysis

The molecular structure of TOMAC is CH3(CH2)7N(CH3)3(Cl) . The arrangement model of octyltrimethylammonium cations (OTAC+) within the kaolinite interlayer space was found to be independent of reaction temperature . The alkyl chains adopted a similar rigid paraffin-bilayer arrangement with different tilted angles .


Physical And Chemical Properties Analysis

TOMAC is a crystal with a molecular weight of 207.78 . It has a purity/analysis method of >98.0% (T) .

Scientific Research Applications

Octyltrimethylammonium Chloride: A Comprehensive Analysis of Scientific Research Applications

Separation of Silicon Compounds: Octyltrimethylammonium chloride (TOMAC) is utilized as a cationic surfactant in the flotation method to separate silicon carbide (SiC) from ground silicon dioxide (SiO2). This application leverages the surfactant properties of TOMAC to enhance the efficiency of material separation processes .

Preparation of Porous Organosilicates: TOMAC serves as a structure-directing agent in the synthesis of porous organosilicates. Using 1,2-bis(trimethoxysilyl)ethane as a silica precursor, TOMAC aids in creating materials with specific pore structures, which are valuable in various catalysis and filtration applications .

Intercalation in Clay Minerals: Research has explored the intercalation of octyltrimethylammonium chloride into kaolinite, a type of clay mineral. The resulting complexes exhibit unique structural properties, thermal behaviors, and morphologies, which are studied using techniques like X-ray diffraction and scanning electron microscopy .

Thermodynamic Characterization: The compound’s thermodynamic properties, such as densities, heat capacities, and enthalpies of dilution, have been measured to understand its behavior in aqueous solutions. These studies provide insights into the molecular interactions and energetics of TOMAC in different concentrations .

Synthesis of Zeolites: Octyltrimethylammonium chloride has been used to synthesize MTT-type zeolites. Its molecular structure is conducive to directing the formation of one-dimensional straight channels within the zeolite, making it a valuable organic structure-directing agent (OSDA) for creating specific zeolite frameworks .

Safety and Hazards

TOMAC is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

TOMAC has been used in the synthesis of FER zeolite nanosheets . This research paves the way for the investigation of the phase behavior at high concentrations of other surfactants .

Mechanism of Action

Target of Action

Octyltrimethylammonium chloride is primarily used as a cationic surfactant . Its primary targets are typically inorganic materials, such as silicon carbide (SiC) and silica (SiO2). It is used to separate SiC from ground SiO2 by flotation method .

Mode of Action

The compound interacts with its targets through a process known as intercalation . This involves the insertion of octyltrimethylammonium cations (OTAC+) into the interlayer spaces of the target material . The alkyl chains of the compound adopt a rigid paraffin-bilayer arrangement within these spaces .

Pharmacokinetics

Its properties such as densities, heat capacities, enthalpies of dilution, and osmotic coefficients have been measured as functions of concentration . These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The intercalation of octyltrimethylammonium chloride into target materials can lead to changes in their physical and chemical properties . For example, it can increase the number of gauche conformers and the packing density of the target material . This can improve the thermal stability and hydrophobicity of the material .

Action Environment

The action of octyltrimethylammonium chloride is influenced by environmental factors such as temperature . For instance, increasing the temperature can promote the transformation from platy layers to nanoscrolls in the target material . Further increase in temperature can decrease the yield of nanoscrolls .

properties

IUPAC Name

trimethyl(octyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZSPJRLCJSOED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-38-8 (Parent)
Record name Caprylyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90905939
Record name N,N,N-Trimethyloctan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyltrimethylammonium chloride

CAS RN

10108-86-8
Record name Caprylyltrimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyloctan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N-Trimethyl-1-octanamonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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